Sulfaproxyline: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Action
Sulfaproxyline: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaproxyline is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Like other sulfonamides, it is a structural analog of para-aminobenzoic acid (PABA) and functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Sulfaproxyline.
Chemical Structure and Identification
Sulfaproxyline is chemically designated as N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide.[1] Its structure consists of a central benzenesulfonamide core substituted with an aminophenyl group and a 4-isopropoxybenzamide moiety.
| Identifier | Value |
| IUPAC Name | N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide[1] |
| CAS Number | 116-42-7[1] |
| Molecular Formula | C₁₆H₁₈N₂O₄S[1] |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N[1] |
| InChI Key | FBFBRAFXKGRRHI-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value/Information |
| Molecular Weight | 334.39 g/mol [2] |
| Appearance | White to off-white crystalline powder. |
| Melting Point | Experimental data for Sulfaproxyline is not readily available. For comparison, the related sulfonamide, Sulfadoxine, has a melting point of 190-194 °C.[3] |
| pKa | Experimental data for Sulfaproxyline is not readily available. The sulfonamide group generally imparts acidic properties to the molecule. Theoretical and experimental studies on other sulfonamides can provide insights into the expected pKa range.[4][5][6] |
| Solubility | DMSO: 55 mg/mL (164.48 mM)[7] In Vivo Formulation: A solution can be prepared in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at a concentration of 2 mg/mL.[7] Aqueous Solubility: A precise experimental value in water is not readily available. As a general reference, the aqueous solubility of Sulfadoxine is approximately 0.296 g/L.[3] |
| LogP (Computed) | 2.6[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfaproxyline, like all sulfonamides, exerts its antibacterial effect by interfering with the de novo synthesis of folic acid in bacteria. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA, RNA, and protein synthesis. Crucially, humans do not synthesize folic acid and instead obtain it from their diet, making this pathway an excellent target for selective toxicity against bacteria.
The key enzyme targeted by Sulfaproxyline is dihydropteroate synthase (DHPS). Due to its structural similarity to the natural substrate, para-aminobenzoic acid (PABA), Sulfaproxyline acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with 7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to dihydrofolic acid.
Antibacterial Spectrum
Sulfonamides, as a class, are known to be effective against a broad spectrum of Gram-positive and many Gram-negative bacteria.[8] Their activity extends to organisms such as Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella species, Salmonella species, and Escherichia coli.[8] However, resistance to sulfonamides is widespread, and they are often used in combination with other drugs. Some bacteria, like Pseudomonas aeruginosa and Serratia species, are intrinsically resistant.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are generalized protocols for determining the MIC of Sulfaproxyline.
1. Broth Microdilution Method [9][10][11][12][13][14]
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfaproxyline stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.
-
Microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of Sulfaproxyline in CAMHB in the wells of a 96-well plate.
-
Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance using a microplate reader.
-
2. Agar Dilution Method [15]
-
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sulfaproxyline stock solution
-
Petri dishes
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.
-
-
Procedure:
-
Prepare a series of MHA plates containing two-fold dilutions of Sulfaproxyline. A control plate without the drug should also be prepared.
-
Spot-inoculate the prepared bacterial suspension (approximately 10⁴ CFU per spot) onto the surface of the agar plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of Sulfaproxyline that inhibits the visible growth of the bacteria on the agar surface.
-
High-Performance Liquid Chromatography (HPLC) Analysis
A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of Sulfaproxyline in various matrices.[16][17][18]
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase (Isocratic or Gradient):
-
A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.
-
-
General Procedure:
-
Prepare a standard stock solution of Sulfaproxyline in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis (e.g., dissolution of a tablet, extraction from a biological matrix).
-
Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 10-20 µL), and detection wavelength (determined by UV scan).
-
Inject the standards and the sample onto the column and record the chromatograms.
-
Quantify Sulfaproxyline in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Conclusion
Sulfaproxyline remains a compound of interest for its antibacterial properties, which are derived from its specific inhibition of the bacterial folic acid synthesis pathway. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a foundation for researchers to conduct further investigations into the efficacy and applications of this sulfonamide antibiotic. Further experimental determination of properties such as melting point, pKa, and aqueous solubility would be beneficial for a more complete physicochemical profile.
References
- 1. Sulfaproxyline | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfaproxiline | Antibacterial | TargetMol [targetmol.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. idexx.com [idexx.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
